4-methyl-1-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-1H-pyrazole
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Overview
Description
4-methyl-1-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes an octahydrocyclopenta[c]pyrrole moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-1H-pyrazole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrazoles under mild reaction conditions with good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
4-methyl-1-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-1-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-{4-[2-(2-methylpropyl)-octahydrocyclopenta[c]pyrrol-4-yl]phenyl}ethyl)pyrrolidine
- 1-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)cyclobutan-1-ol
Uniqueness
4-methyl-1-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-1H-pyrazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its octahydrocyclopenta[c]pyrrole moiety, in particular, sets it apart from other pyrazole derivatives, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(4-methylpyrazol-1-yl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-11-7-14-16(8-11)6-5-15-9-12-3-2-4-13(12)10-15/h7-8,12-13H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJNMMYSWBCWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN2CC3CCCC3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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